![molecular formula C18H19FN2O3 B6538976 2-{4-[2-(4-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide CAS No. 1060352-97-7](/img/structure/B6538976.png)
2-{4-[2-(4-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide
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Overview
Description
The compound “2-{4-[2-(4-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide” is a complex organic molecule. It contains a fluorophenoxy group, an acetamido group, and a dimethylacetamide group attached to a phenyl ring . The presence of these functional groups suggests that this compound could have interesting chemical and physical properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the phenyl ring. The presence of the fluorine atom could introduce an electronegative effect, potentially influencing the overall shape and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the fluorophenoxy group might undergo nucleophilic aromatic substitution reactions, while the acetamido and dimethylacetamide groups could participate in various acid-base or nucleophilic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and stability .Scientific Research Applications
Serotonin-Selective Reuptake Inhibitors (SSRIs)
The compound has been synthesized as a serotonin-selective reuptake inhibitor (SSRI) with a potentially improved adverse reaction profile. It is modeled after the potent antidepressant fluoxetine and coupled with several functionalized piperazines. Preliminary data indicates that the hydrochloride (HCl) salts exhibit single-site binding at the site of the serotonin reuptake transporter (SERT) .
Pharmacology
The compound has been tested on recombinant rat Nav1.2 channels and native Na+ currents in cultured rat dorsal root ganglion neurons. The results showed that it was approximately 1000 times more potent, had 2000-fold faster binding kinetics, and ≥10-fold higher levels of state dependence than carbamazepine (CBZ) and lamotrigine (LTG) .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the enzyme activity of protoporphyrinogen oxidase (protox)
Biochemical Pathways
It’s known that similar compounds can undergo hydrolysis to convert to corresponding phenoxy acid
Result of Action
Similar compounds have demonstrated a selective action towards certain human cancerous cell lines
properties
IUPAC Name |
2-[4-[[2-(4-fluorophenoxy)acetyl]amino]phenyl]-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c1-21(2)18(23)11-13-3-7-15(8-4-13)20-17(22)12-24-16-9-5-14(19)6-10-16/h3-10H,11-12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYSRNVXBGQNFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[2-(4-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide |
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